8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of pyrimidine derivatives. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating under reflux with sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one involves the inhibition of cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-cyclopentyl-5-methyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound is similar in structure but contains a bromine atom instead of iodine.
8-cyclopentyl-6-chloro-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound has a chlorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and biological activity .
Properties
CAS No. |
571189-20-3 |
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Molecular Formula |
C14H16IN3O2S |
Molecular Weight |
417.27 g/mol |
IUPAC Name |
8-cyclopentyl-6-iodo-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H16IN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
QAVDRJIMKNLUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)I |
Origin of Product |
United States |
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